molecular formula C6H5O- B1203915 Phenolate CAS No. 3229-70-7

Phenolate

Cat. No.: B1203915
CAS No.: 3229-70-7
M. Wt: 93.1 g/mol
InChI Key: ISWSIDIOOBJBQZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phenolate (C₆H₅O⁻), the conjugate base of phenol (C₆H₅OH), forms upon deprotonation of the hydroxyl group. This deprotonation significantly alters its electronic structure, enhancing nucleophilicity and chelating capabilities compared to phenol. The O⁻ group in this compound increases electron density on the aromatic ring, influencing its reactivity in organic synthesis, coordination chemistry, and biological systems .

Scientific Research Applications

Chemical Synthesis

Phenolate as a Nucleophile
this compound ions are highly reactive nucleophiles used in various organic synthesis reactions. They participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto aromatic rings. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Example Reactions:

  • Alkylation and Acylation: Phenol derivatives can be alkylated or acylated using this compound ions, which can react with alkyl halides or acyl chlorides to form more complex structures .
  • Formation of Phenolic Resins: this compound is a precursor in the production of phenolic resins through polymerization with formaldehyde, which are widely used in adhesives, coatings, and composite materials .

Material Science

Phenolic Resins
Phenolic resins produced from this compound are utilized in a variety of applications due to their high thermal stability and mechanical strength. They are commonly used in:

  • Construction: As adhesives for plywood and oriented strand board.
  • Automotive Industry: In the production of insulation materials and automotive parts.
  • Electronics: As dielectric materials in electrical components .
Application AreaSpecific Uses
ConstructionPlywood, oriented strand board
AutomotiveInsulation materials, automotive parts
ElectronicsDielectric materials

Environmental Applications

Bioremediation
this compound compounds have been explored for their potential in environmental remediation processes. They can be used to degrade pollutants in soil and water due to their ability to form complexes with heavy metals and facilitate their removal from contaminated sites .

Case Study:
A study demonstrated the effectiveness of phenolic compounds in reducing heavy metal toxicity in contaminated water bodies, showcasing their role as bioremediation agents .

Biomedical Applications

Antioxidant Properties
this compound ions exhibit significant antioxidant activity, making them valuable in health-related applications. They can scavenge free radicals, thus preventing oxidative stress-related diseases.

Functional Foods and Nutraceuticals
Recent research has highlighted the incorporation of phenolic compounds into functional foods due to their health benefits, including anti-inflammatory and anti-cancer properties .

Health BenefitMechanism
Antioxidant ActivityScavenging free radicals
Anti-inflammatoryReducing inflammation markers
Anti-cancerInducing apoptosis in cancer cells

Industrial Uses

Disinfectants and Chemical Reagents
this compound is employed as a disinfectant and reagent in chemical analysis due to its antimicrobial properties. It is also utilized in the production of various industrial chemicals such as dyes, explosives, and pharmaceuticals .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing phenolate ions with high reproducibility?

  • Methodological Answer: Optimize pH (typically >10 for phenol deprotonation), select a strong base (e.g., NaOH, KOH), and use aprotic solvents (e.g., DMSO, DMF) to stabilize the this compound ion. Monitor reaction progress via UV-Vis spectroscopy (absorption at ~290 nm for this compound) or potentiometric titration . Document solvent purity, temperature control (±1°C), and inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques distinguish this compound from its protonated form?

  • Methodological Answer:

  • UV-Vis: this compound exhibits a bathochromic shift (e.g., λmax ~290 nm) compared to phenol (~270 nm) due to increased electron delocalization.
  • NMR: Deprotonation shifts aromatic proton signals downfield (e.g., Δδ ~0.5–1.0 ppm in <sup>1</sup>H NMR) .
  • IR: Loss of O–H stretching (~3300 cm<sup>−1</sup>) and emergence of C–O<sup>−</sup> vibrations (~1450 cm<sup>−1</sup>) .

Q. What are common pitfalls in quantifying this compound reactivity in aqueous solutions?

  • Methodological Answer: Account for solvent polarity and counterion effects (e.g., Na<sup>+</sup> vs. K<sup>+</sup>). Use ionic strength adjusters (e.g., NaClO4) to minimize activity coefficient variations. Validate measurements with control experiments (e.g., pH-stat titration) to avoid artifacts from residual acidity .

Advanced Research Questions

Q. How do solvent effects influence this compound’s nucleophilicity in SN2 reactions?

  • Methodological Answer: Apply the SMD solvation model to compute solvation free energies. Compare polar aprotic (e.g., DMSO, ε=46.7) vs. protic solvents (e.g., H2O, ε=78.4) using density functional theory (DFT) with basis sets like cc-pVTZ . Validate with kinetic studies (e.g., pseudo-first-order rate constants under varying dielectric conditions) .

Q. What strategies resolve contradictions in reported this compound reaction kinetics?

  • Methodological Answer:

  • Systematic Review: Meta-analyze studies using PRISMA guidelines, focusing on variables like temperature, solvent, and ionic strength .
  • Experimental Replication: Reproduce conflicting studies under standardized conditions (e.g., 25°C, 0.1 M ionic strength) .
  • Computational Modeling: Use transition state theory (TST) to identify discrepancies in activation parameters (Δ<sup>‡</sup>H, Δ<sup>‡</sup>S) .

Q. How can isotopic labeling elucidate mechanistic pathways in this compound-mediated catalysis?

  • Methodological Answer: Synthesize <sup>18</sup>O-labeled this compound to track oxygen transfer in nucleophilic aromatic substitution. Analyze products via mass spectrometry (e.g., ESI-MS) or <sup>13</sup>C NMR isotope shifts. Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .

Q. What advanced computational methods predict this compound’s electronic structure in complex matrices?

  • Methodological Answer: Perform multireference calculations (e.g., CASSCF) to model charge-transfer excited states. Validate with X-ray absorption spectroscopy (XAS) or electron paramagnetic resonance (EPR) for radical intermediates .

Q. Methodological Frameworks

Q. How to structure a this compound-focused research question using the PICOT framework?

  • Population/Problem: this compound ions in aqueous/organic matrices.
  • Intervention: Solvent dielectric constant (ε) variation.
  • Comparison: Reactivity in DMSO vs. H2O.
  • Outcome: Rate constants (kobs) and activation energy (Ea).
  • Time: Steady-state kinetics over 24–72 hours.
  • Application: Guides hypothesis-driven studies on solvent effects .

Q. How does the FINER model ensure this compound research relevance?

  • Feasible: Access to pH-controlled reactors and DFT software.
  • Novel: Investigating understudied counterion effects (e.g., [EMIM]<sup>+</sup> in ionic liquids).
  • Ethical: Adhere to waste disposal protocols for phenolic byproducts.
  • Relevant: Links to green chemistry (e.g., this compound as eco-friendly catalysts) .

Q. Data Analysis & Reporting

Q. How should researchers present this compound stability data to ensure reproducibility?

  • Methodological Answer: Report raw data (e.g., absorbance vs. time curves) in supplementary files. Use error bars for triplicate measurements and statistical tests (e.g., ANOVA for solvent comparisons). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization .

Comparison with Similar Compounds

Phenolate vs. Phenol

  • Electronic Effects: Substituent effects in para-phenolates show distinct π-electron delocalization patterns via HOMA and NICS(1) indices, unlike para-phenols where such effects are less pronounced . Charge-transfer interactions occur between this compound anions and oxidized flavins in enzymes, a property absent in neutral phenols due to their protonated hydroxyl group .
  • Acidity: Phenol (pKa ≈ 10) is far less acidic than this compound derivatives with electron-withdrawing groups (e.g., para-nitrophenol, pKa ≈ 7.1), highlighting how substituents modulate this compound stability .

This compound vs. Hydroquinonate

  • Coordination Chemistry: this compound forms stable Cu²⁺ complexes with log K values comparable to hydroquinonate ligands. However, hydroquinonate (derived from hydroquinone) exhibits higher solubility in aqueous systems due to additional hydroxyl groups, making it preferable in biological modeling .

This compound vs. Schiff Base Ligands

  • Structural Features: Schiff bases incorporating this compound (e.g., (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxythis compound) show bond lengths (N1=C8: 1.294 Å) similar to non-phenolate Schiff bases. However, the this compound moiety enhances metal-binding stability via the O⁻ group, unlike neutral Schiff bases .

Key Data Tables

Table 1: Substituent Effects on this compound vs. Phenol (B3LYP/6-311++G(d,p) Calculations)

Substituent (X) Position cSAR(X) in this compound cSAR(X) in Phenol SESE (kcal/mol)
-NO₂ para +0.52 +0.48 -12.3
-OCH₃ meta -0.31 -0.29 +8.7
-Cl para +0.18 +0.15 -5.9

Data adapted from quantum studies on substituent effects .

Table 2: Stability Constants (log K) of Cu²⁺ Complexes

Ligand Type log K (25°C, I = 0.1 M) Solubility (g/L)
This compound 8.2 ± 0.1 12.5
Hydroquinonate 8.5 ± 0.2 28.7
Iminodiacetate 9.1 ± 0.3 45.0

Data from potentiometric studies on chelating ligands .

Properties

IUPAC Name

phenoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954086
Record name Phenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3229-70-7
Record name Phenolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3229-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenoxy radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003229707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alkali metal phenoxides as nucleophiles proved to be superior to the combination of phenol and amine base. Sodium phenoxide furnished the corresponding allylation product with high regio- and enantioselectivity (Table 6, entries 4-6). Reaction of sodium phenoxide with methyl carbonate 1a formed the alkylation product at room temperature in a modest 40% yield because of competing trans-esterification (entry 4), but reactions with the more hindered and less reactive (E)-cinnamyl ethyl carbonate (1b of Table 6) occurred without significant competing transesterification. This combination of phenoxide and carbonate gave the branched ether in good yields with excellent regio- and enantioselectivities after 35 h at room temperature or 17 h at 50° C. (Table 6, entries 5 and 6).
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Synthesis routes and methods II

Procedure details

Sodium hydride (6.63 g of 60%, 166 mmol) was added to chilled (0° C.) anhydrous tetrahydrofuran (200 mL) and the mixture was allowed to stir for 15 minutes. A solution of phenol (15.07 g, 160 mmol) in tetrahydrofuran (150 mL) was added dropwise over a period of 1 hour. A solution of 5-[(2-chloro-5,6-dimethyl-3-nitropyridin-4-yl)amino]pentan-1-ol (31.723 g, 110 mmol) in tetrahydrofuran (150 mL) was added dropwise over a period of 30 minutes while maintaining the reaction temperature at 0° C. The reaction mixture was allowed to warm to ambient temperature and then it was heated at reflux overnight. Analysis by thin layer chromatography indicated that the reaction was 50-60% complete. An additional equivalent of phenoxide was prepared and added to the reaction mixture at ambient temperature; then the reaction mixture was heated at reflux overnight. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in ethyl acetate (300 mL); washed sequentially with water (2×50 mL), 5% sodium hydroxide (2×50 mL)) and 1N sodium hydroxide (2×50 mL); dried over magnesium sulfate and then concentrated under reduced pressure. The residue was divided into two portions and purified by column chromatography (450 g of silica gel eluting with 1:1 hexanes:ethyl acetate to 1:3 hexanes:ethyl acetate) to provide 38.13 g of 5-[(2,3-dimethyl-5-nitro-6-phenoxypyridin-4-yl)amino]pentan-1-ol.
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15.07 g
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5-[(2-chloro-5,6-dimethyl-3-nitropyridin-4-yl)amino]pentan-1-ol
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31.723 g
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150 mL
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200 mL
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Synthesis routes and methods III

Procedure details

29.75 g of 1-amino-2-chloro-4-hydroxyanthraquinone (titer 92%), 120 ml of chlorobenzene, 5 g of tetrabutylammonium bromide, 10.8 g of phenol and 6.48 g of potassium hydroxide are heated within 1 hour, with stirring, to boiling temperature (131°-133° C.), and then stirred for 5 hours at the boiling temperature. Reaction water occurring during the process is distilled off at the side, together with about 10 ml of chlorobenzene. The reaction mixture is subsequently cooled to 60° C., and 50 ml of methanol are added; the precipitate is filtered off, washed with methanol and water and then dried. The yield is 29.9 g of 1-amino-4-hydroxy-2-phenoxyanthraquinone (90.3% of theory). The product dyes polyester in exactly the same manner as the commercial product does, produced from 1-amino-2-chloro-4-hydroxyanthraquinone in phenol in the presence of phenolate.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Phenolate
Phenolate
Phenolate
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